![molecular formula C17H19ClN2O B5675389 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The focus of this analysis is on a compound characterized by a piperazine ring substituted with a 3-chlorophenyl group and a phenolic moiety, indicative of its potential for diverse chemical reactions and applications in various fields. While the exact compound "4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol" lacks direct literature references, similar compounds have been synthesized and studied, providing insights into the synthesis methods, molecular structure, chemical reactions, and properties relevant to this analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic compounds or halides, involving steps such as reduction, bromination, nucleophilic substitution, and final modifications to introduce specific functional groups (Dong Chuan-min, 2014). For instance, the synthesis of a key intermediate similar to the target compound involves starting from 4-chlorobenzophenone, followed by reduction and reaction with anhydrous piperazine under optimized conditions to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, elemental analyses, and X-ray diffraction, revealing detailed insights into their geometric and electronic configurations (Z. Şahin et al., 2012). Density Functional Theory (DFT) calculations further support the spectral studies, providing a comprehensive understanding of the molecular structure, including bond lengths, angles, and electronic properties.
Chemical Reactions and Properties
Compounds containing piperazine and phenolic groups engage in various chemical reactions, including nucleophilic substitutions, Michael addition, and redox reactions, demonstrating a broad reactivity profile suitable for synthetic applications. The presence of the phenol and piperazine functionalities also implies the potential for hydrogen bonding and complex formation, affecting their reactivity and interaction with biological targets (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be influenced by the specific substituents and their arrangement within the molecule. For example, crystalline structures and solubility in various solvents are determined by the molecular conformation and the presence of functional groups capable of forming hydrogen bonds or other interactions (Yanxi Song et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in coupling reactions, derive from the nature of the phenol and piperazine groups. These groups can undergo oxidation, reduction, and other reactions that modify the electronic and steric properties of the molecule, affecting its overall chemical behavior and applications (Muzzaffar A Bhat et al., 2018).
Eigenschaften
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-2-1-3-16(12-15)20-10-8-19(9-11-20)13-14-4-6-17(21)7-5-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWNADSPARUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259343 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
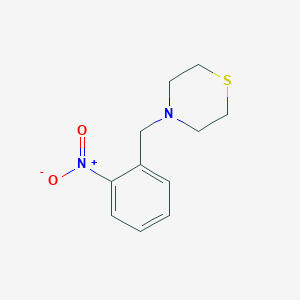
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)
![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)

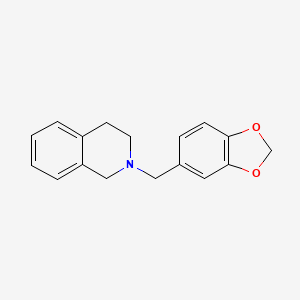
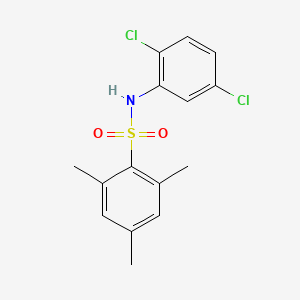

![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)
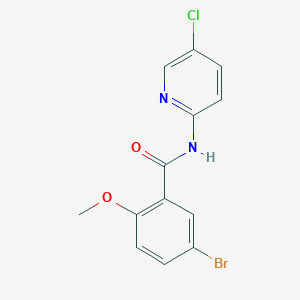

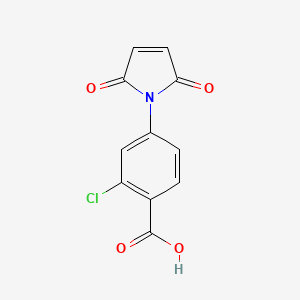
![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)